tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate
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Overview
Description
tert-Butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate: is a synthetic organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with a tert-butyl ester group and a chloromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolopyridine core, followed by functionalization to introduce the chloromethyl and tert-butyl ester groups.
Formation of the Thiazolopyridine Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a thioamide under acidic conditions to form the thiazole ring fused to the pyridine ring.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, typically using reagents like formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed on the ester group to yield the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Alcohols from the reduction of the ester group.
Hydrolysis Products: Carboxylic acids from the hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its unique structure may interact with biological targets, such as enzymes or receptors, leading to the discovery of new drugs for treating diseases like cancer, infections, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its reactivity and functional groups make it suitable for creating new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. The thiazole and pyridine rings can participate in π-π interactions and hydrogen bonding, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Properties
IUPAC Name |
tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-8-9(7-15)18-10(6-13)14-8/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJJZSYMQJKEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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